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molecular formula C4H7F3O3 B8618093 2-(Trifluoromethyl)-1,2,3-propanetriol

2-(Trifluoromethyl)-1,2,3-propanetriol

Cat. No. B8618093
M. Wt: 160.09 g/mol
InChI Key: TYDDZNRRPMJOSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08247377B2

Procedure details

In parallel reactions, a mixture of 2-(trifluoromethyl)-1,2,3-propanetriol (100 mg), Amano PS onto Sepabeads (100 mg), vinyl butyrate (0.3 ml) and solvent (as shown in table 1 below) (1 ml) was shaken at room temperature. The reactions were analysed by 19F NMR after 42 hours to give 2-(trifluoromethyl)-1,2,3-propanetriol (triol)/title compound/2-[(butanoyloxy)methyl]-3,3,3-trifluoro-2-hydroxypropyl butanoate (diester) peak ratios shown in table 1 below.

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:10])([F:9])[C:3]([OH:8])([CH2:6][OH:7])[CH2:4][OH:5].[C:11]([O:16]C=C)(=O)[CH2:12][CH2:13][CH3:14]>>[F:1][C:2]([F:10])([F:9])[C:3]([OH:8])([CH2:6][OH:7])[CH2:4][OH:5].[C:11]([O:5][CH2:4][C:3]([CH2:6][O:7][C:11](=[O:16])[CH2:12][CH2:13][CH3:14])([OH:8])[C:2]([F:10])([F:9])[F:1])(=[O:16])[CH2:12][CH2:13][CH3:14]

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
FC(C(CO)(CO)O)(F)F
Name
Quantity
0.3 mL
Type
reactant
Smiles
C(CCC)(=O)OC=C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was shaken at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
42 h
Name
Type
product
Smiles
FC(C(CO)(CO)O)(F)F
Name
Type
product
Smiles
Name
Type
product
Smiles
C(CCC)(=O)OCC(C(F)(F)F)(O)COC(CCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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